3-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid
Description
3-(4-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a carbamoyl (-CONH₂) group at the 4-position and a propanoic acid (-CH₂CH₂COOH) moiety at the 1-position.
Properties
IUPAC Name |
3-(4-carbamoylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-7(13)5-3-9-10(4-5)2-1-6(11)12/h3-4H,1-2H2,(H2,8,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOYFUOWGMSBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-carbamoyl-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of 3-bromopropanoic acid as a starting material. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the bromopropanoic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize side products .
Chemical Reactions Analysis
Types of Reactions
3-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve halogenated derivatives and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Biological Activity
3-(4-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-tuberculosis and anti-cancer therapies. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrazole ring substituted with a carbamoyl group and a propanoic acid moiety. The structural characteristics are crucial for its biological interactions, influencing its pharmacological properties.
Anti-Tuberculosis Activity
Recent studies have indicated that compounds related to pyrazole derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb). For instance, this compound has been evaluated for its efficacy in inhibiting the growth of Mtb in vitro.
Key Findings:
- Mechanism of Action: The mode of action appears to involve disruption of cell wall biosynthesis, although specific pathways remain under investigation. Initial assays suggest that the compound does not exhibit cross-resistance with known targets such as MmpL3 or DprE1, indicating a potentially novel mechanism .
- Potency: Structure-activity relationship (SAR) studies have shown that modifications at various positions on the pyrazole ring can enhance potency, with some derivatives achieving minimum inhibitory concentrations (MICs) below 0.5 μM against replicating strains of Mtb .
Anti-Cancer Activity
In addition to its anti-tuberculosis properties, this compound has been explored for its anti-cancer potential. Pyrazole derivatives have been linked to the inhibition of tubulin polymerization, which is critical in cancer cell proliferation.
Key Findings:
- Cell Line Studies: Compounds structurally related to this compound were tested against various cancer cell lines (e.g., A549, HT-1080). Notably, some derivatives demonstrated IC50 values as low as 0.054 μM, indicating potent anti-proliferative effects .
- Mechanism of Action: The most promising compounds were found to disrupt microtubule networks and induce cell cycle arrest at the G2/M phase, suggesting their potential as effective chemotherapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anti-Tuberculosis | Mycobacterium tuberculosis | < 0.5 μM | Cell wall biosynthesis disruption |
| Anti-Cancer | A549 (lung cancer) | 0.054 μM - 0.16 μM | Tubulin polymerization inhibition |
| Anti-Cancer | HT-1080 (fibrosarcoma) | Similar range | Microtubule network disruption |
Case Study 1: Anti-Tuberculosis Efficacy
In a study evaluating the anti-tubercular activity of various pyrazole derivatives, this compound was highlighted for its significant bactericidal effect against both drug-sensitive and multi-drug resistant strains of Mtb. The study emphasized the importance of structural modifications in enhancing bioactivity.
Case Study 2: Cancer Cell Proliferation Inhibition
Another investigation focused on the anti-cancer properties of pyrazole derivatives, where this compound was tested against multiple tumor cell lines. Results indicated strong inhibition of tumor growth and highlighted the compound's potential as a lead structure for further development in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Substitution Patterns
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Position: The position of the carbamoyl group significantly impacts molecular interactions. For example, the isomer 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid may exhibit different hydrogen-bonding capabilities compared to the target compound.
- coli and S.
Functional and Application Differences
- Antimicrobial Potential: Chlorinated phenylpropanoic acids () show activity against Gram-positive and Gram-negative bacteria . The carbamoyl group in the target compound may mimic these effects via hydrogen bonding with microbial enzymes.
- Agrochemical Use: Halogenated pyrazole-propanoic acids () are candidates for herbicides or fungicides due to their stability and lipophilicity .
- Natural vs. Synthetic: Natural 3-(methylthio)propanoic acid esters in pineapples () highlight the role of sulfur-containing propanoic acids in aroma, whereas synthetic carbamoyl-pyrazoles may target therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
